molecular formula C11H9BrN2O2 B15060031 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15060031
M. Wt: 281.10 g/mol
InChI Key: CWGCJUNDOLFXPT-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a 4-bromobenzyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrazole ring. The bromine atom on the benzyl group enhances the compound's lipophilicity and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)

InChI Key

CWGCJUNDOLFXPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 4-Bromobenzyl bromide: This can be achieved by brominating 4-bromotoluene using bromine in the presence of a catalyst.

    Nucleophilic substitution: The 4-bromobenzyl bromide is then reacted with a pyrazole derivative under basic conditions to form 1-(4-bromobenzyl)-1H-pyrazole.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations

The pyrazole core’s substitution pattern critically influences reactivity and biological activity. Key structural analogs include:

Compound Name Substituents Position of COOH Key Structural Differences Evidence ID
1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Bromophenyl (direct attachment), methyl at 3 5 Bromophenyl directly attached (no benzyl linker); COOH at 5-position
1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid 4-Bromo-3,5-dimethylpyrazole as substituent 3 Bulky dimethylpyrazole substituent; increased steric hindrance
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid 2-Fluoroethyl at 1 3 Fluorine substituent; smaller alkyl chain vs. aromatic benzyl
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl at 1, phenyl at 3, aldehyde at 4 N/A Aldehyde instead of COOH; no bromine

Key Insights :

  • The position of the carboxylic acid (3 vs.
  • Bromobenzyl vs. bromophenyl : The benzyl linker in the target compound increases flexibility and may improve binding to hydrophobic protein pockets compared to direct aryl attachment .
  • Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity, influencing reactivity in coupling reactions .

Key Insights :

  • Copper-catalyzed reactions are efficient for introducing triazole groups but may require stringent purification .
  • Ester hydrolysis is a common method for generating carboxylic acids, though yields depend on precursor stability .

Physicochemical Properties

Property 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic Acid 1-(4-Bromophenyl)-3-methyl Analog 1-(2-Fluoroethyl) Analog
Molecular Weight ~305.1 g/mol ~295.1 g/mol ~184.1 g/mol
LogP (Predicted) ~2.8 (high lipophilicity) ~2.5 ~1.2
Solubility Low in water; soluble in DMSO Moderate in polar aprotic solvents Higher aqueous solubility
Acidity (pKa) ~3.5 (COOH) ~4.0 (COOH at 5-position) ~3.0

Key Insights :

  • The bromobenzyl group significantly increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Fluorine in the 2-fluoroethyl analog reduces LogP but enhances metabolic stability .

Biological Activity

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a bromobenzyl group attached to a pyrazole ring with a carboxylic acid functional group. This structure is crucial for its biological interactions.

Property Value
Molecular FormulaC10H8BrN3O2
Molecular Weight284.09 g/mol
Functional GroupsCarboxylic acid, bromobenzyl

The mechanism of action for this compound involves its interaction with various biological targets. The presence of the bromine atom enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains.

  • Study Findings : A study evaluated the compound's antibacterial activity against Gram-positive and Gram-negative bacteria using agar diffusion and broth microdilution methods. Results indicated that the compound exhibited moderate to high antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines.

  • Case Study : A recent investigation assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Pyrazole compounds have also been recognized for their anti-inflammatory properties. The ability of this compound to inhibit inflammatory mediators was evaluated in cellular models.

  • Research Findings : Inflammation assays indicated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .

Summary of Biological Activities

Activity Effectiveness Reference(s)
AntimicrobialModerate to high ,
AnticancerSignificant cytotoxicity ,
Anti-inflammatoryInhibition of cytokines ,

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